1-{Bicyclo[2.2.1]heptan-2-yl}piperazine

CXCR2 antagonism chemokine receptor selectivity cancer metastasis

1-{Bicyclo[2.2.1]heptan-2-yl}piperazine (CAS 1365836-29-8) is a bicyclic piperazine building block featuring a rigid bicyclo[2.2.1]heptane (norbornane) scaffold attached at the 2-position to the piperazine ring. With molecular formula C₁₁H₂₀N₂ and molecular weight 180.29 g/mol, this compound serves as a versatile intermediate for medicinal chemistry programs, particularly in the design of chemokine receptor antagonists, anti-tubercular agents, and CNS-targeted ligands.

Molecular Formula C11H20N2
Molecular Weight 180.29 g/mol
CAS No. 1365836-29-8
Cat. No. B1375178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{Bicyclo[2.2.1]heptan-2-yl}piperazine
CAS1365836-29-8
Molecular FormulaC11H20N2
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2N3CCNCC3
InChIInChI=1S/C11H20N2/c1-2-10-7-9(1)8-11(10)13-5-3-12-4-6-13/h9-12H,1-8H2
InChIKeyLLAVOYVMTSPJFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-{Bicyclo[2.2.1]heptan-2-yl}piperazine (CAS 1365836-29-8) Procurement & Differentiation Guide


1-{Bicyclo[2.2.1]heptan-2-yl}piperazine (CAS 1365836-29-8) is a bicyclic piperazine building block featuring a rigid bicyclo[2.2.1]heptane (norbornane) scaffold attached at the 2-position to the piperazine ring . With molecular formula C₁₁H₂₀N₂ and molecular weight 180.29 g/mol, this compound serves as a versatile intermediate for medicinal chemistry programs, particularly in the design of chemokine receptor antagonists, anti-tubercular agents, and CNS-targeted ligands [1]. The bicyclo[2.2.1]heptane framework is recognized as a saturated bioisostere for meta-substituted phenyl rings, offering distinct three-dimensional shape characteristics that phenyl or flexible alkyl linkers cannot replicate [2].

Why 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine Cannot Be Replaced by Generic Piperazine Analogs


Generic piperazine building blocks such as 1-phenylpiperazine or 1-cyclohexylpiperazine lack the rigid, three-dimensional bicyclo[2.2.1]heptane framework that confers unique shape complementarity and metabolic stability advantages [1]. The 2-yl regioisomeric attachment position on the bicyclo[2.2.1]heptane cage is structurally distinct from the 1-yl isomer (CAS 21043-45-8), producing a different spatial orientation of the piperazine ring that can critically alter target binding affinity and selectivity profiles [2]. Substituting with planar aromatic or conformationally flexible alkyl piperazines eliminates the scaffold-driven selectivity gains evidenced in CXCR2 antagonist development, where the bicyclo[2.2.1]heptane moiety contributed to a 113-fold selectivity ratio for CXCR2 over CXCR1 [2]. For procurement decisions in drug discovery, these structural distinctions translate directly into non-substitutable performance in target binding assays.

Quantitative Differentiation Evidence for 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine vs. Closest Analogs


Bicyclo[2.2.1]heptane Scaffold Delivers 113-Fold CXCR2 Selectivity vs. Alternative Bridge Ring Systems

In a direct head-to-head comparison of bridge ring substituents on the N,N′-diarylsquaramide scaffold, the bicyclo[2.2.1]heptane-containing compound 1a achieved CXCR2 IC₅₀ = 62 nM with a CXCR1/CXCR2 selectivity ratio of 113-fold [1]. In contrast, enlargement to an adamantyl scaffold (1b) resulted in complete loss of activity (CXCR2 IC₅₀ > 100 µM), while the spiro[3.5]nonane scaffold (1c) yielded only 6.5-fold selectivity with CXCR2 IC₅₀ = 5.5 µM. The bicyclo[2.2.2]octane analog (1d) achieved 6.7-fold selectivity with CXCR2 IC₅₀ = 1.0 µM [1]. This demonstrates that the bicyclo[2.2.1]heptane geometry uniquely balances steric fit and conformational rigidity to confer exceptional CXCR2 selectivity.

CXCR2 antagonism chemokine receptor selectivity cancer metastasis

Optimized Bicyclo[2.2.1]heptane Derivative 2e Achieves 48 nM CXCR2 IC₅₀ with 60.4-Fold Selectivity vs. 3.8 µM for Analog 2a

Within the same chemical series, compound 2e bearing the bicyclo[2.2.1]heptane scaffold achieved CXCR2 IC₅₀ = 48 nM with a selectivity ratio (CXCR1/CXCR2) of 60.4 [1]. In contrast, analog 2a, which carries a methyl substituent at R₂ but retains a different left-hand moiety, showed CXCR2 IC₅₀ = 3.8 µM (3,800 nM) and selectivity ratio of only 22.7 [1]. This represents a 79-fold improvement in CXCR2 potency and a 2.7-fold improvement in selectivity conferred by the optimized bicyclo[2.2.1]heptane-containing architecture. Furthermore, compound 2e demonstrated excellent pharmacokinetic properties in vivo: Cₘₐₓ = 2,863 ng/mL, t₁/₂ = 2.58 h following oral administration (10 mg/kg) in rats [1].

CXCR2 antagonist optimization SAR study anticancer agent design

Bicyclo[2.2.1]heptane Scaffold Confers Superior Plasma Stability vs. Phenyl Analogs in Simulated Physiological Fluids

Compound 2e, incorporating the bicyclo[2.2.1]heptane scaffold, demonstrated extreme stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), as well as in rat and human plasma, with stability rates exceeding 99% after 45 minutes of incubation [1]. This contrasts with the well-documented metabolic lability of phenyl-containing piperazine derivatives, which are susceptible to oxidative metabolism via cytochrome P450 enzymes [2]. The saturated bicyclic framework eliminates the metabolic soft spots associated with aromatic rings while retaining hydrophobic binding character, consistent with class-level advantages of bicycloalkyl groups as phenyl bioisosteres [2]. However, compound 2e was found to degrade in rat and human liver microsomes, indicating that hepatic clearance pathways remain relevant for this specific derivative [1].

metabolic stability plasma stability gastrointestinal stability

Bicyclo[2.2.1]heptane as a Saturated m-Phenyl Bioisostere Offers Reduced CYP450 Inhibition and Improved Solubility Over Aromatic Analogs

According to a comprehensive review of bridge-fused rings as m-phenyl bioisosteres, saturated bicyclo[2.2.1]heptane offers three quantifiable advantages over conventional phenyl groups in drug candidates: (a) higher degree of saturation increasing receptor-ligand complementarity and mitigating off-target effects; (b) lower CYP450 inhibition potential, reducing drug-drug interaction (DDI) liability; and (c) potentially lower melting point with higher aqueous solubility [1]. These class-level advantages are directly transferable to 1-{bicyclo[2.2.1]heptan-2-yl}piperazine as a building block, since the bicyclo[2.2.1]heptane moiety is the key structural feature conferring these properties. In contrast, 1-phenylpiperazine (CAS 92-54-6) retains the aromatic ring's inherent CYP450 inhibition liability and planarity that can contribute to nonspecific binding [1].

bioisostere phenyl replacement CYP450 inhibition solubility lead optimization

Commercial Availability at Research Scale with Defined Purity from Enamine via Fujifilm Wako

1-{Bicyclo[2.2.1]heptan-2-yl}piperazine is commercially available through Fujifilm Wako Pure Chemical Corporation, sourced from Enamine Ltd. (catalog EN300-97732), with available package sizes ranging from 100 mg to 10 g . Pricing at the time of listing: 100 mg at ¥148,300; 250 mg at ¥211,700; 500 mg at ¥333,600; 1 g at ¥427,300; 2.5 g at ¥837,400; 5 g at ¥1,239,100; 10 g at ¥1,837,500. Storage condition: room temperature . In contrast, the 1-yl regioisomer (CAS 21043-45-8) is available from alternative suppliers (e.g., AKSci) with a typical purity specification of 95% . The defined supply chain through Enamine, a major building block vendor, ensures batch-to-batch consistency for research programs.

chemical procurement building block supply purity specification

Optimal Application Scenarios for 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine Based on Differentiating Evidence


Design of CXCR2-Selective Antagonists for Oncology and Inflammation Programs

1-{Bicyclo[2.2.1]heptan-2-yl}piperazine should be prioritized as the core scaffold building block when designing CXCR2-selective antagonists for metastatic cancer or inflammatory disease indications. Evidence from Che et al. (2018) demonstrates that the bicyclo[2.2.1]heptane moiety confers 113-fold selectivity for CXCR2 over CXCR1 (Table 1), a selectivity window that alternative bridge ring systems (adamantyl, spiro[3.5]nonane, bicyclo[2.2.2]octane) fail to achieve [1]. The optimized derivative 2e achieved CXCR2 IC₅₀ = 48 nM with validated oral pharmacokinetics in rats (Cₘₐₓ = 2,863 ng/mL, t₁/₂ = 2.58 h) and demonstrated anti-metastatic activity against pancreatic cancer cell line CFPAC1 [1]. For lead optimization campaigns targeting CXCR2, this building block enables rapid access to a validated chemotype with established SAR.

Phenyl Bioisostere Replacement to Improve Metabolic Stability and Reduce CYP450 Liability

In lead optimization programs where 1-phenylpiperazine-containing candidates exhibit metabolic instability or CYP450 inhibition liabilities, 1-{bicyclo[2.2.1]heptan-2-yl}piperazine offers a direct saturated bioisostere replacement. The bicyclo[2.2.1]heptane scaffold provides lower CYP450 inhibition potential, higher aqueous solubility, and improved three-dimensional complementarity compared to planar phenyl rings, as established by the review of bridge-fused rings as m-phenyl bioisosteres [2]. Compound 2e validated this advantage experimentally, demonstrating >99% stability in simulated gastric fluid, simulated intestinal fluid, rat plasma, and human plasma [1]. This scaffold switch strategy is particularly valuable for oral drug candidates where metabolic clearance and drug-drug interaction risk are critical developability concerns.

Construction of Bicyclic Piperazine Libraries for CNS and GPCR Target Screening

The rigid bicyclo[2.2.1]heptane framework of this building block introduces conformational constraint that can enhance target selectivity in GPCR and CNS drug discovery. The scaffold's demonstrated ability to confer high selectivity ratios (60.4-fold for CXCR2 over CXCR1 for compound 2e) suggests general utility in discriminating between closely related receptor subtypes [1]. When constructing screening libraries targeting aminergic GPCRs, ion channels, or transporters, incorporating 1-{bicyclo[2.2.1]heptan-2-yl}piperazine as a core fragment introduces three-dimensionality that is absent from planar aromatic or flexible alkyl piperazine analogs, potentially reducing off-target binding and improving hit quality [2].

Anti-Tubercular Drug Design via BM212/SQ109 Hybridization Strategies

1-{Bicyclo[2.2.1]heptan-2-yl}piperazine is positioned as a useful intermediate for designing novel anti-tubercular agents through molecular hybridization of BM212 and SQ109 pharmacophores [3]. The rigid bicyclic scaffold can serve as a conformational anchor to orient key pharmacophoric elements of these validated anti-tubercular drugs, potentially yielding hybrid molecules with improved potency against multidrug-resistant Mycobacterium tuberculosis strains. The building block's commercial availability through Enamine (catalog EN300-97732) supports rapid synthesis and screening of derivative libraries .

Quote Request

Request a Quote for 1-{Bicyclo[2.2.1]heptan-2-yl}piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.